molecular formula C8H6F3NO3 B13904832 Methyl 4-hydroxy-3-(trifluoromethyl)picolinate

Methyl 4-hydroxy-3-(trifluoromethyl)picolinate

Cat. No.: B13904832
M. Wt: 221.13 g/mol
InChI Key: TUMKQCSPHROJAB-UHFFFAOYSA-N
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Description

Methyl 4-hydroxy-3-(trifluoromethyl)picolinate is an organic compound with the molecular formula C8H6F3NO3 It is a derivative of picolinic acid, featuring a trifluoromethyl group at the 3-position and a hydroxyl group at the 4-position on the pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 4-hydroxy-3-(trifluoromethyl)picolinate typically involves the esterification of 4-hydroxy-3-(trifluoromethyl)picolinic acid. One common method includes the reaction of the acid with methanol in the presence of a strong acid catalyst, such as sulfuric acid, under reflux conditions. The reaction can be represented as follows:

4-Hydroxy-3-(trifluoromethyl)picolinic acid+MethanolH2SO4Methyl 4-hydroxy-3-(trifluoromethyl)picolinate+Water\text{4-Hydroxy-3-(trifluoromethyl)picolinic acid} + \text{Methanol} \xrightarrow{\text{H}_2\text{SO}_4} \text{this compound} + \text{Water} 4-Hydroxy-3-(trifluoromethyl)picolinic acid+MethanolH2​SO4​​Methyl 4-hydroxy-3-(trifluoromethyl)picolinate+Water

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters, such as temperature and pressure, ensures consistent product quality and scalability.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-hydroxy-3-(trifluoromethyl)picolinate undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.

    Reduction: The ester group can be reduced to an alcohol.

    Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.

    Substitution: Nucleophiles like amines or thiols under basic conditions.

Major Products Formed

    Oxidation: Formation of 4-oxo-3-(trifluoromethyl)picolinic acid.

    Reduction: Formation of 4-hydroxy-3-(trifluoromethyl)picolinic alcohol.

    Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

Methyl 4-hydroxy-3-(trifluoromethyl)picolinate has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of Methyl 4-hydroxy-3-(trifluoromethyl)picolinate involves its interaction with specific molecular targets. For instance, in biological systems, it may inhibit enzyme activity by binding to the active site or altering the enzyme’s conformation. The trifluoromethyl group enhances the compound’s lipophilicity, facilitating its penetration into cells and interaction with intracellular targets .

Comparison with Similar Compounds

Similar Compounds

    Picolinic Acid: A parent compound with a carboxylic acid group at the 2-position.

    Methyl 4-(trifluoromethyl)picolinate: Lacks the hydroxyl group at the 4-position.

    4-Hydroxy-3-(trifluoromethyl)picolinic Acid: The acid form of the compound.

Uniqueness

Methyl 4-hydroxy-3-(trifluoromethyl)picolinate is unique due to the presence of both a hydroxyl group and a trifluoromethyl group on the pyridine ring. This combination imparts distinct chemical reactivity and biological activity, making it a valuable compound for various applications .

Properties

Molecular Formula

C8H6F3NO3

Molecular Weight

221.13 g/mol

IUPAC Name

methyl 4-oxo-3-(trifluoromethyl)-1H-pyridine-2-carboxylate

InChI

InChI=1S/C8H6F3NO3/c1-15-7(14)6-5(8(9,10)11)4(13)2-3-12-6/h2-3H,1H3,(H,12,13)

InChI Key

TUMKQCSPHROJAB-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=C(C(=O)C=CN1)C(F)(F)F

Origin of Product

United States

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